molecular formula C14H12ClN3O B11852403 2-((4-Chlorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one

2-((4-Chlorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11852403
M. Wt: 273.72 g/mol
InChI Key: OSHAOOHCRQUKHX-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one is a chemical compound that belongs to the quinazolinone class. This compound is characterized by the presence of a chlorophenyl group attached to an amino group, which is further connected to a dihydroquinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one typically involves the reaction of 4-chloroaniline with an appropriate quinazolinone precursor. One common method involves the condensation of 4-chloroaniline with 2-aminobenzamide under acidic conditions, followed by cyclization to form the quinazolinone ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.

    Medicine: It has potential therapeutic applications in the treatment of diseases like cancer and bacterial infections.

    Industry: The compound can be used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(4-chlorophenyl)thiazole: This compound shares a similar chlorophenyl group but has a thiazole ring instead of a quinazolinone ring.

    4-(4-Chlorophenyl)-2-aminothiazole: Another compound with a chlorophenyl group and a thiazole ring, known for its antimicrobial properties.

Uniqueness

2-((4-Chlorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one is unique due to its quinazolinone core, which imparts distinct biological activities and chemical reactivity. The presence of the chlorophenyl group further enhances its potential as a versatile compound for various applications.

Properties

Molecular Formula

C14H12ClN3O

Molecular Weight

273.72 g/mol

IUPAC Name

2-(4-chloroanilino)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C14H12ClN3O/c15-9-4-6-10(7-5-9)17-14-16-8-11-12(18-14)2-1-3-13(11)19/h4-8H,1-3H2,(H,16,17,18)

InChI Key

OSHAOOHCRQUKHX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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